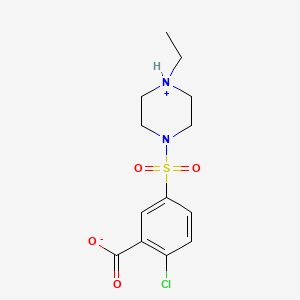
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of sulfonylbenzoates It is characterized by the presence of a chloro group, an ethylpiperazinyl group, and a sulfonylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate typically involves the following steps:
-
Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or through the Ugi reaction, which involves the reaction of isocyanides, aldehydes, amines, and carboxylic acids .
-
Chlorination: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
-
Sulfonylation: : The final step is the sulfonylation of the benzoate moiety. This can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .
-
Oxidation and Reduction Reactions: : The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides .
-
Hydrolysis: : The ester linkage in the benzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Hydrolysis: Products include carboxylic acids.
科学的研究の応用
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate has several scientific research applications:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases due to its ability to interact with biological targets .
-
Biological Research: : It is used as a tool compound to study the effects of sulfonylbenzoates on cellular processes. Researchers use it to investigate signal transduction pathways and enzyme inhibition .
-
Industrial Applications: : In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .
作用機序
The mechanism of action of 2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The chloro group and the sulfonylbenzoate moiety are key functional groups that enable the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoate: Similar structure but with a phenyl group instead of an ethyl group.
N-[5-Chloro-2-(4-ethylpiperazin-4-ium-1-yl)phenyl]-N3-2-furoyl-β-alaninamide: Contains a furoyl group and a β-alaninamide moiety.
Uniqueness
2-Chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazinyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
特性
IUPAC Name |
2-chloro-5-(4-ethylpiperazin-4-ium-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-15-5-7-16(8-6-15)21(19,20)10-3-4-12(14)11(9-10)13(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDYPIZFPSVWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
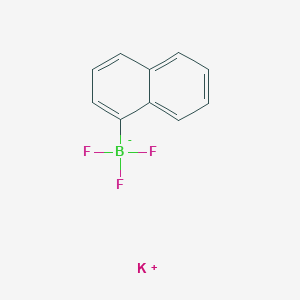
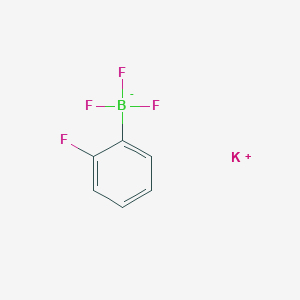
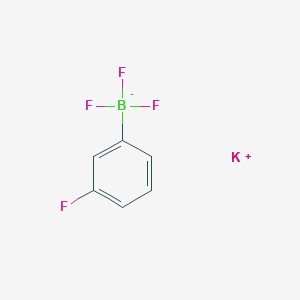
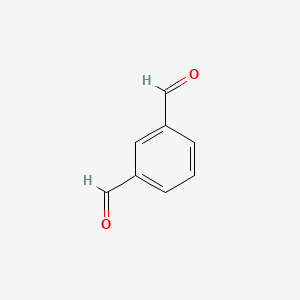
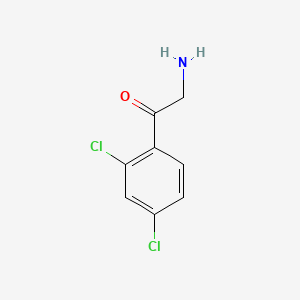
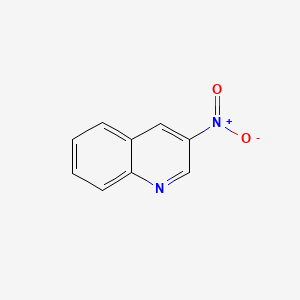
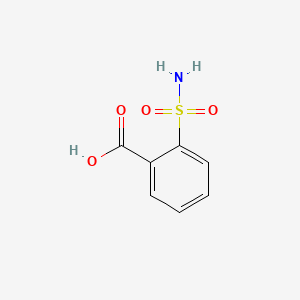
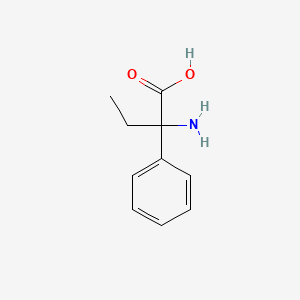
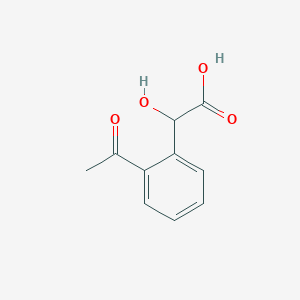
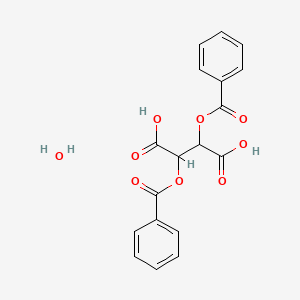
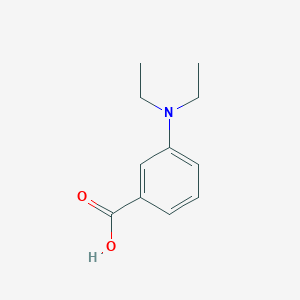
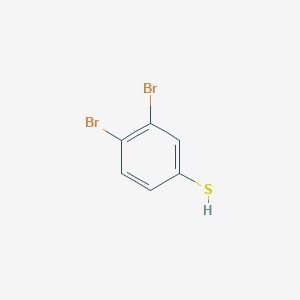
![3-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B7777063.png)
![ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7777066.png)
